molecular formula C10H7N3O3 B1321603 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid CAS No. 56406-45-2

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1321603
CAS No.: 56406-45-2
M. Wt: 217.18 g/mol
InChI Key: XIXAYTYRVOIVMM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, this compound interacts with nuclear factor κB, a protein complex that controls DNA transcription and cell survival . By modulating this interaction, the compound can influence inflammatory responses.

Cellular Effects

This compound affects various cellular processes. It has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This compound also impacts cell signaling pathways, such as the transforming growth factor-β1 (TGF-β1) pathway, leading to reduced collagen deposition . Furthermore, this compound can alter gene expression related to fibrosis and inflammation, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity . This binding prevents the hydroxylation of proline residues in collagen, leading to decreased collagen synthesis. Additionally, the compound can inhibit the activation of nuclear factor κB, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to its anti-fibrotic and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces collagen deposition and fibrosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in fibrotic tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and inflammation . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is essential for its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction.

    Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAYTYRVOIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615565
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-45-2
Record name 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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